2,4,4-Trimethyldodec-1-ene
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Overview
Description
2,4,4-Trimethyldodec-1-ene is an organic compound with the molecular formula C15H30 It is a branched alkene, characterized by the presence of a double bond between the first and second carbon atoms in the dodecane chain, with three methyl groups attached to the fourth carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,4-Trimethyldodec-1-ene can be achieved through several methods. One common approach involves the alkylation of a suitable dodecene precursor with methylating agents under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2,4,4-Trimethyldodec-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated hydrocarbons.
Substitution: The compound can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Halogenation reactions may use reagents like bromine (Br2) or chlorine (Cl2) under UV light.
Major Products:
Oxidation: Formation of 2,4,4-trimethyldodecan-1-ol, 2,4,4-trimethyldodecan-1-one, or 2,4,4-trimethyldodecanoic acid.
Reduction: Formation of 2,4,4-trimethyldodecane.
Substitution: Formation of halogenated derivatives such as 2,4,4-trimethyldodec-1-yl bromide.
Scientific Research Applications
2,4,4-Trimethyldodec-1-ene has various applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals, lubricants, and polymers.
Mechanism of Action
The mechanism of action of 2,4,4-Trimethyldodec-1-ene depends on the specific reaction or application. In chemical reactions, the double bond in the compound acts as a reactive site, allowing for various transformations. The molecular targets and pathways involved in its biological or medicinal applications are subject to ongoing research and may involve interactions with enzymes, receptors, or other cellular components.
Comparison with Similar Compounds
2,4,4-Trimethylpent-1-ene: A shorter chain alkene with similar branching.
2,4,4-Trimethylhex-1-ene: Another branched alkene with a slightly longer chain.
2,4,4-Trimethylhept-1-ene: A compound with a longer chain and similar branching pattern.
Uniqueness: 2,4,4-Trimethyldodec-1-ene is unique due to its longer carbon chain and specific branching, which can influence its physical and chemical properties, making it suitable for specialized applications that shorter chain analogs may not fulfill.
Properties
CAS No. |
824391-95-9 |
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Molecular Formula |
C15H30 |
Molecular Weight |
210.40 g/mol |
IUPAC Name |
2,4,4-trimethyldodec-1-ene |
InChI |
InChI=1S/C15H30/c1-6-7-8-9-10-11-12-15(4,5)13-14(2)3/h2,6-13H2,1,3-5H3 |
InChI Key |
HKWOLAMEUOTWGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C)(C)CC(=C)C |
Origin of Product |
United States |
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